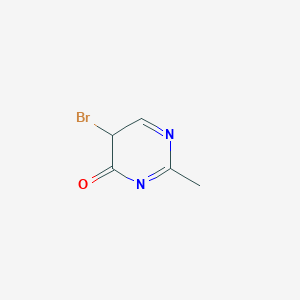

5-Bromo-2-methylpyrimidin-4(5H)-one

Description

5-Bromo-2-methylpyrimidin-4(5H)-one is a substituted pyrimidinone derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromine substituent, which allows for further functionalization via cross-coupling reactions, and the methyl group, which influences steric and electronic properties. Pyrimidinones are key scaffolds in drug discovery, often serving as precursors for antiviral, anticancer, and antimicrobial agents .

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

5-bromo-2-methyl-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2,4H,1H3 |

InChI Key |

XMMLYTRLBQWSMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyrimidin-4(5H)-one typically involves the bromination of 2-methylpyrimidin-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of 5-Bromo-2-methylpyrimidin-4(5H)-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylpyrimidin-4(5H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or water.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that 5-Bromo-2-methylpyrimidin-4(5H)-one exhibits significant antimicrobial properties. It has been studied as a precursor in synthesizing various bioactive compounds, potentially serving as an antimicrobial agent.

- Drug Development : The compound's structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies. Its derivatives are being explored for their potential in treating various diseases, including cancer and bacterial infections.

- Case Study: Varenicline Analogs : A study on varenicline, a smoking cessation medication, highlighted the importance of pyrimidine derivatives in drug design. Compounds similar to 5-Bromo-2-methylpyrimidin-4(5H)-one were shown to exhibit varying affinities for nicotinic receptors, suggesting their potential in developing new therapeutic agents .

Agricultural Chemistry

5-Bromo-2-methylpyrimidin-4(5H)-one also finds applications in agricultural chemistry, particularly as an intermediate in the synthesis of herbicides and pesticides. Its halogenated structure enhances its reactivity, making it suitable for developing agrochemicals that target specific plant processes .

Comparison with Related Compounds

The following table compares 5-Bromo-2-methylpyrimidin-4(5H)-one with structurally similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 5-Chloro-2-methylpyrimidin-4(3H)-one | Contains chlorine instead of bromine | Similar reactivity patterns |

| 2-Methylpyrimidin-4(3H)-one | Lacks halogen substitution | Precursor for other compounds |

| 5-Bromo-2,4-dichloropyrimidine | Multiple halogens; greater reactivity potential | Used in advanced synthetic applications |

Biological Interactions

Studies have demonstrated that 5-Bromo-2-methylpyrimidin-4(5H)-one can form stable complexes with various nucleophiles and electrophiles. This property is crucial for drug design, where such interactions can enhance the efficacy of therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 5-Bromo-2-methylpyrimidin-4(5H)-one with structurally related pyrimidine derivatives:

Physical and Crystallographic Properties

- Crystal Packing : The pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine is planar, with intermolecular N–H···N hydrogen bonds forming a 2D network . In contrast, methyl-substituted analogs like 5-Bromo-2-methylpyrimidin-4(5H)-one may exhibit reduced hydrogen bonding due to steric hindrance from the methyl group.

- Melting Points : Bromine and trifluoromethyl groups generally increase melting points. For example, 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one has a high purity (95%) and likely a higher melting point than the methyl-substituted analog .

Key Findings and Implications

Substituent Effects :

- Bromine enhances reactivity for functionalization.

- Methyl groups improve stability but reduce solubility.

- Trifluoromethyl groups increase metabolic resistance .

Synthetic Flexibility : Chloro and methylthio substituents offer divergent pathways for derivatization .

Structural Insights : Planar pyrimidine rings with hydrogen-bonding substituents (e.g., NH₂) favor crystalline packing, while methyl groups disrupt intermolecular interactions .

Biological Activity

5-Bromo-2-methylpyrimidin-4(5H)-one is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of 5-Bromo-2-methylpyrimidin-4(5H)-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-methylpyrimidin-4(5H)-one is with a molecular weight of approximately 189.01 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring, influencing its biological activity through electronic and steric effects.

The biological activity of 5-Bromo-2-methylpyrimidin-4(5H)-one is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Studies have indicated that halogenated pyrimidines can inhibit viral replication by interfering with nucleic acid synthesis.

- Anticancer Properties : Research suggests that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce cytokine production and alleviate symptoms in inflammatory diseases.

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antiviral | 12.4 | |

| Anticancer (BRD4 Inhibition) | 8.3 | |

| Anti-inflammatory | 15.0 |

Case Studies

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of various pyrimidine derivatives, 5-Bromo-2-methylpyrimidin-4(5H)-one exhibited significant activity against herpes simplex virus (HSV) with an IC50 value of 12.4 µM. The mechanism was attributed to the inhibition of viral DNA polymerase, which is crucial for viral replication.

Case Study 2: Anticancer Potential

Another research effort focused on the inhibition of BRD4, a protein implicated in various cancers. The compound demonstrated an IC50 value of 8.3 µM in inhibiting BRD4's activity, suggesting its potential use as a therapeutic agent in treating BRD4-dependent malignancies.

Case Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that 5-Bromo-2-methylpyrimidin-4(5H)-one can significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, with an IC50 value of 15.0 µM. This effect indicates its potential role in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.